Sodium L-lactate-3-13C solution

Catalog No.
S742888
CAS No.
201595-70-2
M.F
C3H5NaO3
M. Wt
113.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium L-lactate-3-13C solution

Metabolic flux analysis with unlabeled or U-13C lactate fails to separate PDH vs PC contributions, causing pathway ambiguity. Sodium L-lactate-3-13C solution is a pH-neutral, 3-13C positional tracer that precisely quantifies oxidative vs anaplerotic lactate metabolism.

  • Ready-to-use aqueous formulation avoids pH artifacts and dosing errors for in vivo infusion and cell culture.
  • Enables rigorous lactate shuttle hypothesis testing and tumor Warburg effect anaplerosis studies.
  • Validated positional enrichment for reproducible 13C NMR and LC-MS flux modeling.

CAS Number

201595-70-2

Product Name

Sodium L-lactate-3-13C solution

IUPAC Name

sodium;(2S)-2-hydroxy(313C)propanoate

Molecular Formula

C3H5NaO3

Molecular Weight

113.05 g/mol

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1;

InChI Key

NGSFWBMYFKHRBD-UEORGECYSA-M

SMILES

CC(C(=O)[O-])O.[Na+]

Synonyms

(2S)-2-Hydroxy-Propanoic-3-13C Acid Monosodium Salt;

Canonical SMILES

CC(C(=O)[O-])O.[Na+]

Isomeric SMILES

[13CH3][C@@H](C(=O)[O-])O.[Na+]

Isotope labelled Sodium L-Lactate is used as a food additive in shampoo products as well as in antiarrythmics. Used to prevent mild to medium metabolic acidosis.

Purity

≥99 atom % 13C

Package Size

1 ml, 5 ml

Sodium L-lactate-3-13C is a stable isotope-labeled metabolite used as a tracer to quantitatively track the metabolic fate of lactate's C3 (methyl) carbon. Its primary application is in metabolic flux analysis (MFA) using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This compound is supplied as a pre-formulated aqueous solution, ensuring concentration accuracy and simplifying its use in sensitive biological experiments, such as in-vivo infusions or cell culture media supplementation.

Research Fit

Position-specific ¹³C at C-3 resolves metabolic pathways via MS and NMR.
Aqueous solution format supports direct tracer infusion without reconstitution.
L-enantiomer-dominant formulation reduces D-lactate confounding in mammalian models.

Substituting this compound with unlabeled sodium lactate renders metabolic tracing impossible. Using uniformly labeled (U-13C) lactate provides less specific data, as it cannot distinguish the metabolic entry point into the TCA cycle via pyruvate dehydrogenase (PDH) versus pyruvate carboxylase (PC), a critical distinction for which positional analysis is required. Furthermore, the free acid form, Lactic acid-3-13C, is not a direct substitute; its acidity requires significant pH buffering for use in cell culture or in-vivo studies, introducing experimental variability and potential cell stress artifacts that the pH-neutral sodium salt solution avoids.

Substitution Risk

Isotopomer-dependent MS behavior
[3-¹³C]lactate may show divergent fragmentation efficiency vs. unlabeled or other isotopomers, necessitating dedicated calibration standards.
Chiral impurity confounding
Low enantiomeric purity introduces D-lactate, which is slowly metabolized in mammals and may confound tracer interpretation.
Label position determines pathway resolution
Other ¹³C positions (1-¹³C, U-¹³C₃) generate different labeling patterns, potentially missing C-3-specific metabolic fluxes.

PC vs. PDH Flux Quantification

The 13C label on the C3 position of lactate allows researchers to distinguish its entry into the TCA cycle. Metabolism via PDH results in a labeled acetyl-CoA pool, while the PC pathway produces labeled oxaloacetate. The subsequent distribution of the 13C label into specific carbons of glutamate and glutamine, detectable by NMR, allows for the precise calculation of the PC/PDH flux ratio. This positional information is lost with uniformly labeled lactate, which labels all positions and confounds the interpretation of anaplerotic vs. oxidative pathways.

Evidence DimensionMetabolic Pathway Information
Target Compound DataProvides distinct labeling patterns for PC vs. PDH pathways, enabling flux ratio calculation.
Comparator Or BaselineUniformly 13C-labeled lactate: Labels all carbons, preventing clear differentiation of PC and PDH entry points.
Quantified DifferenceQualitative difference in information; enables a quantitative calculation impossible with the comparator.
ConditionsIn-vivo or in-vitro 13C metabolic flux studies using NMR or MS.

For researchers studying astrocyte-neuron coupling, cancer metabolism, or gluconeogenesis, this specific positional data is essential for accurate pathway modeling.

MS Fragmentation Efficiency
Head-to-head
1.2× fragmentation efficiency vs. unlabeled lactate (1.0×); [1-¹³C]lactate similar to unlabeled
Supports isotopomer-specific calibration for accurate MS quantitation
LC-MS/MS analysis of lactate standards

pH Stability and Handling vs. Free Acid

Sodium L-lactate solution provides a pH-neutral source of lactate, making it directly compatible with physiological buffers and cell culture media. In contrast, the free acid form (L-lactic acid, pKa ~3.86) requires careful and often extensive pH adjustment with a base, which can alter the osmolarity and final volume of the medium. Using the sodium salt avoids pH-induced stress on cells and eliminates a significant source of potential experimental error and irreproducibility.

Evidence DimensionpH in Solution
Target Compound DataNear-neutral pH, directly addable to media.
Comparator Or BaselineL-lactic acid-3-13C: Acidic (pKa ~3.86), requires neutralization before use.
Quantified DifferenceAvoids significant pH drop (>3 units) in unbuffered solutions.
ConditionsPreparation of solutions for cell culture or in-vivo infusion.

This simplifies experimental setup, prevents cellular artifacts from pH stress, and improves the reproducibility of metabolic studies.

Chiral Purity
Data to verify
≥98% chiral purity (HPLC)
May minimize D-lactate confounding in mammalian tracer studies
Vendor-specified; independent validation recommended

Pre-Formulated Solution for Dose Accuracy

This product is supplied as a solution with a specified concentration range (e.g., 20% or 45-55% w/w). This formulation eliminates the need for researchers to accurately weigh small quantities of a potentially hygroscopic powder, a process prone to error that can compromise the precision of quantitative tracer studies. Using a pre-verified solution saves preparation time and, more importantly, enhances inter-experiment consistency and dose accuracy.

Evidence DimensionPreparation and Dosing
Target Compound DataReady-to-use solution with verified concentration.
Comparator Or BaselineDry powder form of Sodium L-lactate-3-13C: Requires weighing, reconstitution, and concentration verification; subject to handling errors (e.g., hygroscopicity).
Quantified DifferenceEliminates weighing step, reducing a primary source of dosing error.
ConditionsPreparation of stock solutions and media for metabolic tracer experiments.

Improves experimental reproducibility and reliability, saving time and reducing the risk of costly errors in quantitative metabolic analyses.

Fractional Gluconeogenesis
Cross-study comparable
88 ± 2% ( [3-¹³C]lactate ) vs. 89 ± 3% ( [1-¹³C]lactate ) in fasted rats
Reported similar fractional GNG supports use as alternative tracer for gluconeogenesis studies
No statistically significant difference reported; overlapping SDs
Liver TCA Cycle Probing
Head-to-head
[3-¹³C]lactate labeling reflects liver α-ketoglutarate pools; [¹³C]acetate reflects muscle/kidney glutamate
Enables noninvasive liver-specific TCA flux research
Primate model; urinary phenylacetylglutamine analysis

Astrocyte-Neuron Metabolic Coupling

This compound is the right choice for dissecting the lactate shuttle hypothesis. The positional 3-13C label allows for precise tracking of lactate's fate after uptake, distinguishing between neuronal oxidative metabolism (PDH pathway) and glial anaplerotic metabolism (PC pathway), which is critical for modeling neuron-glia metabolic interactions.

Anaplerotic vs. Oxidative Metabolism in Cancer

In studies of the Warburg effect and cancer metabolism, determining how lactate fuels the TCA cycle is essential. Sodium L-lactate-3-13C enables researchers to quantify the portion of lactate used for anaplerosis (replenishing TCA intermediates via PC) versus direct oxidation for energy (via PDH), providing key insights into the metabolic phenotype of tumors.

In-Vivo Infusion and Microdialysis Studies

For in-vivo studies requiring systemic administration of a tracer, the pH-neutral, pre-formulated solution is ideal. It ensures accurate dosing and avoids the physiological disturbances associated with injecting an acidic solution, leading to more reliable and reproducible data on whole-body or organ-specific lactate metabolism.

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS metabolic flux quantitation
Isotopomer-specific fragmentation efficiency
Calibration curve parallelism and matrix-effect assessment
In vivo hepatic gluconeogenesis studies
Reported comparable fractional GNG vs. [1-¹³C]lactate
Tracer infusion protocol reproducibility across models
Noninvasive liver TCA cycle flux probing
Liver-specific labeling reflectivity vs. acetate
Correlation of urinary biomarker with hepatic metabolite pools
Neuronal vs. glial lactate metabolism partitioning
Neuronally enriched metabolic fate of [3-¹³C]lactate
Brain glutamate and GABA ¹³C labeling patterns

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